molecular formula C19H20BrNO6 B4717100 methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate

methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate

Cat. No. B4717100
M. Wt: 438.3 g/mol
InChI Key: IMIMMJHRZDOTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate, also known as BMDM, is a compound that has been extensively studied in scientific research. It belongs to the family of benzoate derivatives and has been found to have potential applications in various fields such as medicine, agriculture, and industry.

Scientific Research Applications

Methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate has potential applications in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate involves the inhibition of various signaling pathways such as the NF-κB pathway and the PI3K/AKT pathway. methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate has been found to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer. methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate has also been found to inhibit the activation of AKT, which is a protein kinase that regulates various cellular processes such as cell survival, proliferation, and metabolism.
Biochemical and Physiological Effects:
methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate has also been found to inhibit the migration and invasion of cancer cells. It has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate has potential applications in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

Methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high potency and can be used at low concentrations. methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate has also been found to have low toxicity and is well-tolerated in animal models. However, methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not well-understood. More research is needed to determine the optimal dosage and administration route for methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate.

Future Directions

There are several future directions for the research on methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate. One potential direction is the development of methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate-based therapies for the treatment of cancer and other diseases. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate in animal models and humans. The development of novel synthesis methods for methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate and its derivatives is also an area of future research. Finally, the exploration of the potential applications of methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate in other fields such as agriculture and industry is an area of future research.

properties

IUPAC Name

methyl 2-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO6/c1-11-7-12(5-6-14(11)20)27-10-18(22)21-15-9-17(25-3)16(24-2)8-13(15)19(23)26-4/h5-9H,10H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIMMJHRZDOTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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